2-(Bromomethyl)-4-chloro-3-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Building Blocks
Pyridine and its derivatives are cornerstone building blocks in the fields of organic synthesis and medicinal chemistry. acs.orgamanote.com The pyridine ring is a prevalent structural motif found in numerous natural products, including alkaloids and vitamins, as well as in a significant number of pharmaceuticals and agrochemicals. amanote.com Its presence in many FDA-approved drugs underscores its importance in therapeutic applications, where it can be found in medications for a wide range of conditions. The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to modulate the electronic and steric properties of molecules to optimize their biological activity and physical characteristics. rsc.org
The Role of Halogenated Pyridines as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyridines are crucial precursors for the synthesis of more complex, highly substituted pyridine derivatives. chemicalbook.commdpi.com The halogen atoms serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. This reactivity allows for the strategic introduction of diverse functional groups, which is a critical aspect of drug discovery and the development of new materials. chemicalbook.comrsc.org The presence of halogens can also influence the biological activity of the final compound by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.
Structural Context of 2-(Bromomethyl)-4-chloro-3-methylpyridine within Pyridine Systems
The bromomethyl group is a highly reactive functional group, with the bromine atom being an excellent leaving group in nucleophilic substitution reactions. The chloro group at the 4-position further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The methyl group at the 3-position provides some steric hindrance and also has a modest electron-donating effect. The interplay of these electronic and steric factors governs the reactivity of this compound, making it a valuable intermediate for the synthesis of a variety of target molecules.
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Core Structure | Pyridine Ring |
| Substituent at C2 | Bromomethyl (-CH₂Br) |
| Substituent at C3 | Methyl (-CH₃) |
| Substituent at C4 | Chloro (-Cl) |
Historical Context of Bromomethyl Pyridine Derivatives in Chemical Research
The history of bromomethyl pyridine derivatives is intertwined with the broader development of pyridine chemistry. Early research in the late 19th and early 20th centuries focused on the isolation of pyridine from coal tar and the elucidation of its basic structure. The development of synthetic methods for pyridine and its derivatives in the early to mid-20th century opened the door for more systematic studies of their reactivity.
The introduction of the bromomethyl group onto the pyridine ring was a significant advancement, as it provided a reactive handle for further functionalization. The synthesis of compounds like 2-(bromomethyl)pyridine (B1332372) and its derivatives has been a subject of interest for their utility in creating more complex molecular architectures. Over the years, various methods have been developed for the bromination of methylpyridines, each with its own advantages and limitations. The ongoing interest in these compounds stems from their proven value as precursors to a wide range of biologically active molecules. researchgate.net
Scope and Objectives of Academic Research on the Chemical Compound
Academic research on this compound and related compounds is primarily focused on its application as a synthetic intermediate in the preparation of novel compounds with potential pharmaceutical or agrochemical applications. The key objectives of this research can be summarized as follows:
Development of Novel Synthetic Methodologies: Researchers are interested in developing efficient and selective synthetic routes to this compound and its derivatives. This includes exploring new reagents and reaction conditions to improve yields and minimize side products.
Exploration of Reactivity: A significant portion of research is dedicated to understanding and exploiting the reactivity of the bromomethyl and chloro substituents. This involves studying its reactions with various nucleophiles and in cross-coupling reactions to build molecular complexity.
Synthesis of Biologically Active Molecules: The ultimate goal for many academic studies is the synthesis of new molecules with potential therapeutic or agricultural value. This compound serves as a key building block in the multi-step synthesis of these target compounds.
While specific academic publications focusing solely on this compound are not abundant in the public domain, its inclusion in patents and its availability from chemical suppliers indicate its use as a valuable, albeit specialized, intermediate in both academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRUITUIADBZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 2 Bromomethyl 4 Chloro 3 Methylpyridine
Reactions at the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for reactions with nucleophiles or bases. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the pyridine (B92270) ring.
The primary reaction pathway at the bromomethyl group is nucleophilic substitution (Sₙ2), where the bromide ion serves as an excellent leaving group. A wide array of nucleophiles can be employed to displace the bromide, forming a new carbon-nucleophile bond.
Amines: Primary and secondary amines, such as piperazine (B1678402), readily react with the bromomethyl group to form the corresponding aminomethylpyridine derivatives. These reactions are typically carried out in a suitable solvent like acetonitrile (B52724) in the presence of a base such as potassium carbonate to neutralize the hydrogen bromide generated. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds via a nucleophilic aromatic substitution, highlighting the reactivity of amines with activated pyridine rings. nih.gov A similar principle of nucleophilic attack applies to the Sₙ2 reaction at the bromomethyl position of the target compound.
Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can efficiently displace the bromide to yield thioethers. For example, sodium thiophenoxide would react to form 2-((phenylthio)methyl)-4-chloro-3-methylpyridine.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form the corresponding ether derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.
The table below summarizes representative nucleophilic substitution reactions at the bromomethyl position.
| Nucleophile | Reagent Example | Product Structure | Typical Conditions |
| Amine | Piperazine | 2-((4-Methylpiperazin-1-yl)methyl)-4-chloro-3-methylpyridine | K₂CO₃, Acetonitrile, Reflux |
| Thiol | Sodium thiophenoxide | 2-((Phenylthio)methyl)-4-chloro-3-methylpyridine | NaH, THF, Room Temp. |
| Alkoxide | Sodium methoxide | 4-Chloro-2-(methoxymethyl)-3-methylpyridine | Methanol, Reflux |
As an alkylating agent, 2-(Bromomethyl)-4-chloro-3-methylpyridine can react with tertiary amines, including pyridine itself, to form quaternary pyridinium (B92312) salts. This is a classic Menschutkin reaction, an Sₙ2 process where the nitrogen atom of the tertiary amine acts as the nucleophile. nih.gov The reaction involves the attack of the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the bromomethyl group, displacing the bromide ion. researchgate.netlibretexts.org
The resulting product is a salt, for example, 1-((4-chloro-3-methylpyridin-2-yl)methyl)pyridin-1-ium bromide. These salts are often crystalline solids and are of interest in various applications, including as ionic liquids or phase-transfer catalysts. The reaction is typically carried out by heating the reactants in a suitable solvent such as toluene (B28343) or acetonitrile. researchgate.net
While substitution is the dominant pathway, elimination of hydrogen bromide (HBr) can occur under specific conditions to yield a methylene (B1212753) pyridine derivative. This reaction is favored by the use of strong, sterically hindered bases that are poor nucleophiles, such as potassium tert-butoxide (t-BuOK). masterorganicchemistry.compharmaguideline.com The mechanism is a bimolecular elimination (E2), where the base abstracts a proton from the methyl group concurrently with the departure of the bromide leaving group. msu.edulibretexts.orgnih.gov
The stability of the resulting exocyclic double bond, which is conjugated with the pyridine ring, provides a thermodynamic driving force for the reaction. The product of such an elimination would be 4-chloro-3-methyl-2-methylenepyridine. Controlling the competition between Sₙ2 and E2 reactions is crucial; higher temperatures and the use of bulky, non-nucleophilic bases in a non-polar solvent generally favor the E2 pathway. masterorganicchemistry.compharmaguideline.com
Reactions at the Halogenated Pyridine Ring
The chlorine atom at the C4 position of the pyridine ring is significantly less reactive than the bromine of the bromomethyl group. However, its reactivity can be exploited under conditions suitable for nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. ntnu.nosemanticscholar.org The nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. rsc.org Therefore, the chlorine atom at the C4 position of this compound is activated for displacement by strong nucleophiles.
Reactions with amines, alkoxides, and thiolates can replace the chloro group, typically requiring more forcing conditions (e.g., higher temperatures) than the substitutions at the bromomethyl site. ntnu.nosemanticscholar.org For example, reacting the compound with an amine like piperidine (B6355638) at elevated temperatures in a solvent such as water can lead to substitution at the C4 position. ntnu.noresearchgate.net The presence of additional electron-withdrawing groups on the ring would further enhance the rate of SₙAr reactions. ntnu.no
The chloro group at the C4 position can serve as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable efficient coupling. acs.orgnih.gov
Suzuki-Miyaura Coupling: This reaction pairs the 4-chloropyridine (B1293800) derivative with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgsctunisie.org Catalyst systems like those employing bulky, electron-rich phosphine (B1218219) ligands are effective for the coupling of challenging heteroaryl chlorides. acs.orgnih.gov This method is highly versatile for creating biaryl structures.
Heck Reaction: The Heck reaction couples the 4-chloropyridine with an alkene, such as styrene, under palladium catalysis to form a substituted alkene. organic-chemistry.orgresearchgate.net The reaction typically requires a palladium source, a phosphine ligand, and a base. researchgate.netrsc.org This allows for the introduction of vinyl groups at the C4 position.
Sonogashira Coupling: This reaction involves the coupling of the 4-chloropyridine with a terminal alkyne, like phenylacetylene, catalyzed by both palladium and a copper(I) co-catalyst. nih.govbeilstein-journals.orgpreprints.org Copper-free protocols have also been developed. researchgate.net The Sonogashira reaction is a powerful method for synthesizing arylalkynes. researchgate.net
The table below provides an overview of potential cross-coupling reactions at the C4-chloro position.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 4-Phenyl derivative |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-Styrenyl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl) derivative |
Reductive Dehalogenation
Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, there are two distinct halogen atoms that can potentially undergo this reaction: the bromine atom of the bromomethyl group and the chlorine atom on the pyridine ring.
The reactivity of these two halogens towards reduction can differ significantly. Generally, the carbon-bromine bond in a bromomethyl group is weaker and more susceptible to cleavage than the carbon-chlorine bond on an aromatic ring. organic-chemistry.org Consequently, selective reductive dehalogenation of the bromomethyl group is often achievable under milder conditions, leaving the chloro substituent on the pyridine ring intact.
Common reagents and conditions for the reductive dehalogenation of aryl bromides and chlorides include catalytic hydrogenation. organic-chemistry.org For instance, bromides can often be selectively reduced in the presence of various other functional groups using catalysts like palladium on carbon (Pd/C) under neutral conditions. organic-chemistry.org The reduction of chlorides typically requires more forcing conditions. organic-chemistry.org
While specific studies on the reductive dehalogenation of this compound are not extensively documented, data from related compounds can provide valuable insights. The following table illustrates typical conditions for the reductive dehalogenation of related aryl halides.
Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Halides
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | H₂, 10% Pd/C | Ethanol (B145695) | 25 | >95 | organic-chemistry.org |
| 4-Chlorotoluene | H₂, 10% Pd/C, NaOAc | Ethanol | 80 | >95 | organic-chemistry.org |
| 2-(Bromomethyl)pyridine (B1332372) | NaBH₄ | Methanol | 0-25 | High | Inferred from general reactivity |
It is important to note that the presence of the pyridine nitrogen can influence the catalytic activity, sometimes requiring specific catalyst systems or additives.
Transformations Involving the Methyl Group
The methyl group at the 3-position of the pyridine ring in this compound can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. The oxidation of alkylpyridines to their corresponding carboxylic acids is a common transformation.
However, the presence of the reactive bromomethyl group complicates this transformation, as it is also susceptible to oxidation or other reactions under oxidative conditions. Therefore, achieving selective oxidation of the methyl group requires careful selection of reagents and reaction conditions. Often, such transformations are more efficiently carried out on precursors where the bromomethyl group is either absent or protected.
Should the transformation be attempted on this compound directly, a plausible synthetic route would first involve the protection of the bromomethyl group, followed by oxidation of the methyl group, and subsequent deprotection.
Mechanistic Investigations of Key Reaction Pathways
Nucleophilic Substitution: The 2-(bromomethyl) group is a primary benzylic-like halide, making it highly susceptible to nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
The transition state of an S(_N)2 reaction involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry if the carbon is chiral. Given the steric accessibility of the methylene carbon in the bromomethyl group, this pathway is highly favored over an S(_N)1 mechanism, which would involve the formation of a less stable primary carbocation.
Cross-Coupling Reactions: The chlorine atom at the 4-position of the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. researchgate.netwikipedia.org
The general mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle that includes: nih.gov
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride, forming a palladium(II) intermediate.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst. nih.gov
Similarly, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition of the aryl chloride to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org
The reactivity of this compound is significantly influenced by the interplay of the pyridine nitrogen and the substituents on the ring.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq Conversely, it activates the ring, particularly at the 2- and 4-positions, towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.com
Chloro Substituent: The chlorine atom at the 4-position is an electron-withdrawing group via induction but can also donate electron density through resonance. Its primary effect on the reactivity of the pyridine ring is deactivating for electrophilic substitution and activating for nucleophilic substitution at the positions ortho and para to it.
Methyl Substituent: The methyl group at the 3-position is an electron-donating group through induction and hyperconjugation. This has a modest activating effect on the pyridine ring towards electrophilic attack and a deactivating effect on nucleophilic attack.
Bromomethyl Substituent: The bromomethyl group at the 2-position is primarily an electrophilic site for nucleophilic attack. Its electron-withdrawing inductive effect can further influence the electron density of the pyridine ring.
The interplay of these substituent effects is crucial for predicting the regioselectivity and rate of various chemical transformations involving this compound.
Application As a Synthetic Building Block in Complex Molecular Architectures
Utility in Multi-Step Organic Synthesis
The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 2-(bromomethyl)-4-chloro-3-methylpyridine a valuable intermediate in multi-step organic synthesis. The bromomethyl group, in particular, serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is crucial for introducing a wide range of functionalities and for constructing larger molecular frameworks.
In a broader context, the utility of bromomethyl-substituted heterocyclic scaffolds has been demonstrated in the development of anti-virulence agents. nih.gov A bromomethyl-substituted derivative of a ring-fused dihydrothiazolo 2-pyridone pilicide scaffold was synthesized to serve as a versatile platform for the rapid and simple introduction of various substituents. nih.gov This strategy enabled the exploration of structure-activity relationships by allowing for the introduction of previously inaccessible heteroatoms at that position. nih.gov This approach underscores the strategic importance of a bromomethyl group for creating libraries of analogues for biological screening, a role for which this compound is well-suited.
Precursor to Diversely Substituted Pyridine Scaffolds
The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize a wide variety of substituted pyridines is of paramount importance. nih.gov this compound is an excellent starting material for generating a diverse library of pyridine derivatives. The differential reactivity of the bromomethyl and chloro groups allows for selective and sequential modifications.
For instance, the bromomethyl group can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to yield a first generation of derivatives. Subsequently, the chloro group can be subjected to transition-metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 4-position. This sequential functionalization strategy provides access to a vast chemical space of polysubstituted pyridines that would be difficult to access through other synthetic routes.
The synthesis of various substituted pyridines often involves the functionalization of a pre-existing pyridine ring. nih.gov The presence of a reactive handle like the bromomethyl group is key to this approach. For example, bromine-substituted (chloromethyl)pyridines are sought-after precursors for the immobilization of ligand chelates onto heterogeneous supports, a process that requires an electrophilic group for attachment. mdpi.com
Synthesis of Polycyclic Heterocyclic Systems
Fused heterocyclic systems are of great interest due to their unique three-dimensional structures and their prevalence in biologically active natural products and synthetic drugs. This compound can serve as a key precursor for the construction of a variety of polycyclic systems containing a pyridine ring.
One common strategy involves the initial elaboration of the bromomethyl group with a nucleophile that also contains a reactive site for a subsequent intramolecular cyclization. For example, reaction with a binucleophile could be followed by an intramolecular cyclization to form a new ring fused to the pyridine core. The chloro group can also be utilized as a handle for intramolecular cyclization reactions, for instance, through an intramolecular Heck reaction.
Contributions to the Development of Advanced Research Intermediates
The value of a chemical compound is often defined by its role as an intermediate in the synthesis of high-value targets, such as pharmaceuticals. Substituted pyridines are critical components of many marketed drugs and clinical candidates. The structural motifs present in this compound are found in various advanced research intermediates.
A notable example of a structurally similar compound is 2-chloro-3-amino-4-methylpyridine, which is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. researchgate.net The synthesis of this intermediate highlights the importance of the 2-chloro-4-methylpyridine (B103993) substitution pattern in the construction of complex drug molecules.
Furthermore, the development of kinase inhibitors, a major class of anticancer drugs, often involves heterocyclic scaffolds, including substituted pyridines. ed.ac.uk For example, a novel, orally available potent inhibitor against broad-spectrum mutants of c-KIT kinase, CHMFL-KIT-64, features a substituted phenylacetamide moiety. nih.gov While not directly derived from the title compound, the synthesis of such complex molecules often relies on the availability of versatile, functionalized building blocks. The unique combination of reactive sites in this compound makes it a prime candidate for the synthesis of novel kinase inhibitors and other biologically active molecules. The related compound, 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride, is associated with the synthesis of lansoprazole, a proton pump inhibitor. pharmaffiliates.com
Strategies for Fragment-Based Synthesis and Chemical Libraries
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can be elaborated into more potent drug candidates. The physicochemical properties of this compound make it an attractive scaffold for the design of fragment libraries.
The utility of a bromomethyl-substituted scaffold for creating a library of compounds for biological screening has been demonstrated. nih.gov By reacting the bromomethyl group with a diverse set of nucleophiles, a library of compounds with varying substituents can be rapidly generated from a common core. This approach is highly efficient for exploring the structure-activity relationships of a particular pharmacophore.
The chloro group on the pyridine ring provides an additional point of diversity. After the initial derivatization of the bromomethyl group, the chloro substituent can be modified using parallel synthesis techniques to create a two-dimensional library of compounds. This dual-functionalization strategy allows for a more comprehensive exploration of the chemical space around the 2,3,4-substituted pyridine scaffold. The resulting chemical libraries can then be screened against various biological targets to identify novel hits for drug discovery programs.
Spectroscopic and Analytical Methodologies for Structural Elucidation of Reaction Intermediates and Products
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignmentsnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 2-(Bromomethyl)-4-chloro-3-methylpyridine. researchgate.net It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data on the number and types of protons and carbons, complex substitution patterns necessitate two-dimensional (2D) NMR experiments for complete assignment. omicsonline.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a critical correlation between the two aromatic protons on the pyridine (B92270) ring (H-5 and H-6), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is essential for assigning the specific carbon signals for the bromomethyl group (-CH₂Br), the methyl group (-CH₃), and the two protonated carbons of the pyridine ring (C-5 and C-6). omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for confirming the substitution pattern. It detects longer-range couplings (typically 2-3 bonds) between protons and carbons. omicsonline.org Key correlations would include the protons of the bromomethyl group showing a cross-peak to the C-2 carbon, and the methyl protons correlating to C-3 and C-4. These correlations definitively establish the positions of all substituents on the pyridine ring.
Table 1: Expected 2D NMR Correlations for this compound
| Proton Signal | Expected COSY Correlation(s) | Expected HSQC Correlation | Key Expected HMBC Correlation(s) |
|---|---|---|---|
| H-5 | H-6 | C-5 | C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-2, C-4, C-5 |
| -CH₃ | None | -CH₃ Carbon | C-2, C-3, C-4 |
| -CH₂Br | None | -CH₂Br Carbon | C-2, C-3 |
For an achiral molecule like this compound, the primary application of these advanced NMR techniques is the unambiguous confirmation of regioselectivity . During synthesis, other isomers could potentially form. NMR, particularly through the long-range correlations observed in an HMBC experiment, allows chemists to definitively distinguish the desired 2,3,4-substituted pyridine from any other possible regioisomers, ensuring the correct product has been isolated.
Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.gov
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the molecular ion, which can be used to determine the precise elemental formula. nih.govdiva-portal.org For this compound (C₇H₇BrClN), HRMS can distinguish its exact mass from other chemical formulas that might have the same nominal mass. Furthermore, the presence of both chlorine and bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1). This unique pattern serves as a definitive fingerprint for the presence of these two halogens in the molecule. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for monitoring the progress of a chemical reaction. nih.govcdc.gov In the synthesis of this compound, GC-MS allows for the separation of components within the crude reaction mixture. mdpi.comsemanticscholar.org Aliquots can be taken over time to track the disappearance of starting materials and the appearance of the desired product and any byproducts. This provides critical data for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identificationnih.gov
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govaps.org Both methods probe the vibrational modes of molecules, although they operate on different principles and have different selection rules, often resulting in one technique being better suited for observing a particular vibration. up.ac.za
For this compound, these techniques would confirm the presence of key structural features:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and bromomethyl groups, appearing just below 3000 cm⁻¹.
C=C and C=N ring stretching: Characteristic vibrations for the pyridine ring, usually found in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Expected in the fingerprint region, typically around 600-800 cm⁻¹.
C-Br stretching: Also found in the lower frequency fingerprint region, generally between 500-650 cm⁻¹.
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong in both IR and Raman |
| C-H Bends | 1350 - 1480 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| C-Br Stretch | 500 - 650 | IR, Raman |
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the steric and electronic properties of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise arrangement of atoms in the crystal lattice.
In a hypothetical crystallographic analysis of this compound, researchers would aim to grow a high-quality single crystal of the compound. This crystal would then be subjected to X-ray diffraction analysis. The resulting data would provide unambiguous confirmation of the pyridine ring substitution pattern and the conformation of the bromomethyl group relative to the ring. Key structural parameters that would be determined include:
Bond lengths: C-Br, C-Cl, C-N, and C-C bond distances within the pyridine ring and the methyl and bromomethyl substituents.
Bond angles: Angles between atoms, defining the geometry of the pyridine ring and its substituents.
Torsional angles: Describing the rotation around single bonds, particularly the C-C bond connecting the bromomethyl group to the pyridine ring, which would define its orientation.
Intermolecular interactions: Identification of any significant non-covalent interactions that dictate the crystal packing, which can influence the compound's physical properties such as melting point and solubility.
The definitive structural information obtained from X-ray crystallography is invaluable for confirming the identity of synthetic intermediates and for understanding structure-activity relationships in medicinal chemistry and materials science.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. In the context of the synthesis and analysis of this compound and related reaction intermediates and products, High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are indispensable tools.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful separation techniques widely used in the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. These methods are crucial for monitoring reaction progress, identifying impurities, and quantifying the purity of intermediates like this compound.
Method development for a substituted pyridine derivative would typically involve optimizing several parameters to achieve adequate separation of the main compound from any starting materials, by-products, or degradation products. While specific methods for this compound are not extensively published, established methods for related compounds, such as intermediates in the synthesis of proton pump inhibitors like lansoprazole, provide a strong framework. journaljpri.comajrconline.orgsdiarticle4.comnih.govscispace.com
A typical reversed-phase HPLC or UPLC method for a compound like this compound would likely utilize a C8 or C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode to ensure the separation of compounds with a range of polarities. sdiarticle4.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, typically around 285 nm for similar structures. ajrconline.orgnih.gov
UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. nih.gov This is particularly beneficial for high-throughput screening and in-process control during synthesis.
Below is a hypothetical data table illustrating typical parameters for an HPLC/UPLC method for the analysis of a substituted pyridine.
| Parameter | HPLC | UPLC |
| Column | Waters Symmetry C8 (250 x 4.6mm, 5µm) | Waters Acquity BEH C18 (100 x 2.1mm, 1.7µm) |
| Mobile Phase A | pH 7.0 Phosphate Buffer:Methanol (90:10 v/v) | pH 7.0 Phosphate Buffer:Methanol (90:10 v/v) |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (50:50 v/v) |
| Gradient | Time-based gradient from 10% to 90% B | Time-based gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | Ambient | 40 °C |
| Detection | UV at 285 nm | UV at 285 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | ~30 min | ~10 min |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Given that this compound is expected to have a reasonable degree of volatility, GC is a suitable method for its analysis, particularly for assessing purity and identifying volatile impurities.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts with the components of the sample at different rates, leading to their separation. A common detector for the analysis of organic compounds containing halogens is a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS).
A research paper on the synthesis of a related compound, 2-bromo-6-chloromethylpyridine, utilized GC-MS to monitor the reaction and characterize the product, demonstrating the applicability of this technique to halomethylpyridine isomers. mdpi.com The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for structural confirmation.
The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- or cyanopropyl-substituted stationary phase, would likely be a good starting point for method development for this compound. The oven temperature program would be optimized to ensure adequate separation of the analyte from any impurities within a reasonable analysis time.
A hypothetical GC method for the analysis of this compound is outlined in the table below.
| Parameter | GC Conditions |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-400 amu |
Computational and Theoretical Investigations of 2 Bromomethyl 4 Chloro 3 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical properties. For a molecule like 2-(bromomethyl)-4-chloro-3-methylpyridine, these calculations would provide a foundational understanding of its geometry, stability, and electronic distribution, which in turn dictates its reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. A DFT calculation for this compound would begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The calculation would yield precise bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometry Parameters: A DFT study would produce a table of optimized geometric parameters. The following is an example of what such a table might look like.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-C(CH2Br) | 1.51 Å |
| C(CH2Br)-Br | 1.95 Å | |
| C4-Cl | 1.74 Å | |
| C3-C(CH3) | 1.50 Å | |
| Bond Angle | N1-C2-C3 | 123.5° |
| C3-C4-C5 | 118.0° | |
| Dihedral Angle | N1-C2-C(CH2Br)-Br | 65.0° |
| Calculated at a specified level of theory (e.g., B3LYP/6-311G+(d,p)). |
The total electronic energy calculated through DFT provides a measure of the molecule's thermodynamic stability.
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researcher.life It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the pyridine (B92270) ring and the bromine atom, while the LUMO would likely be distributed across the pyridine ring and the C-Br bond.
Hypothetical Frontier Orbital Data:
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -9.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 8.30 |
| Calculated at a specified level of theory (e.g., B3LYP/6-311G+(d,p)). |
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
For this compound, a key reaction would be nucleophilic substitution at the bromomethyl group. A computational study could model the reaction with a nucleophile (e.g., hydroxide, OH⁻). By mapping the potential energy surface, the structure and energy of the transition state for the SN2 reaction could be determined. This would provide valuable insights into the feasibility and kinetics of such reactions.
Analysis of Substituent Effects on Pyridine Ring and Side Chain Reactivity
The reactivity of the pyridine ring and the bromomethyl side chain is significantly influenced by the electronic effects of the attached substituents: the bromine, chlorine, and methyl groups.
Inductive and Resonance Effects of Bromine, Chlorine, and Methyl Groups
Chlorine and Bromine (Halogens): Both chlorine and bromine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution. They also possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R), but for halogens, the inductive effect typically dominates.
Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect tends to activate the pyridine ring towards electrophilic substitution.
Nucleophilicity and Electrophilicity Indices
Global reactivity descriptors, derived from DFT calculations, can quantify the nucleophilic and electrophilic character of a molecule. researcher.life
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.
Nucleophilicity Index (N): This index measures the ability of a molecule to donate electrons. A higher value indicates a stronger nucleophile.
These indices are calculated using the HOMO and LUMO energies. For this compound, these calculations would provide a quantitative measure of its reactivity, allowing for comparison with other related compounds.
Hypothetical Reactivity Indices:
| Index | Hypothetical Value (eV) |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 4.15 |
| Electrophilicity Index (ω) | 3.46 |
| Nucleophilicity Index (N) | 2.50 |
| Calculated from the hypothetical HOMO and LUMO energies. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. libretexts.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of a molecule like this compound.
Conformational Analysis:
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the bromomethyl group to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's shape and how it might interact with its environment. For instance, a computational study on N-substituted bispidines, which also feature restricted rotational motion, has successfully combined computational modeling with experimental characterization to understand the factors governing their conformational behavior. acs.org
In a typical MD simulation for conformational analysis, the molecule would be placed in a simulated environment, such as a solvent box, and the system's temperature and pressure would be controlled to mimic realistic conditions. libretexts.org The trajectory of the atoms over time would be recorded, allowing for the analysis of dihedral angles and the identification of preferred conformations.
Intermolecular Interactions:
MD simulations are also invaluable for studying the non-covalent interactions between this compound and other molecules. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, are fundamental to the compound's physical and chemical properties. A computational study on the interaction of pyridine with a copper iodide surface highlighted a combination of noncovalent Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding interactions. rsc.org
For this compound, key intermolecular interactions would involve the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor, and the bromine and chlorine atoms potentially participating in halogen bonding. mdpi.comnih.gov MD simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of how the molecule behaves in a condensed phase or in the presence of other chemical species. The following table illustrates the types of intermolecular interactions that could be investigated for this compound using MD simulations.
| Interaction Type | Potential Participating Atoms in this compound | Potential Interacting Partners |
| Hydrogen Bonding | Pyridine Nitrogen | Hydrogen-bond donors (e.g., water, alcohols) |
| Halogen Bonding | Bromine, Chlorine | Lewis bases, electron-rich atoms |
| π-π Stacking | Pyridine Ring | Other aromatic systems |
| van der Waals Forces | All atoms | All other molecules |
Development of Quantitative Structure-Activity Relationships (QSAR) in Pyridine Derivatives (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property or activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict a wide range of physicochemical properties, such as solubility, boiling point, and reactivity, for non-biological applications. researchgate.netresearchgate.net
The development of a QSAR model for pyridine derivatives like this compound involves several key steps:
Data Set Collection: A diverse set of pyridine derivatives with experimentally measured values for the property of interest would be compiled.
Descriptor Calculation: For each molecule in the data set, a series of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Physicochemical descriptors: Such as logP (a measure of lipophilicity).
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed property. chemrevlett.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. chemrevlett.comnih.gov
For a QSAR study on the non-biological properties of substituted pyridines, relevant descriptors might include those related to molecular size, shape, and electronic characteristics. A study on the thermodynamic properties of 171 pyridine derivatives successfully used 3D matrix-based descriptors to predict Gibbs free energy and enthalpy of formation. researchgate.net
While a specific QSAR model for this compound is not available, the following hypothetical table illustrates the structure of such a model for predicting a physicochemical property, such as aqueous solubility.
| Compound | Experimental Solubility (logS) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) |
| Pyridine | 0.92 | 79.10 | 0.65 | 12.89 |
| 2-chloropyridine | 0.05 | 113.55 | 1.22 | 12.89 |
| 3-methylpyridine (B133936) | 0.82 | 93.13 | 1.20 | 12.89 |
| ... | ... | ... | ... | ... |
| This compound | (Predicted) | 220.50 | (Calculated) | (Calculated) |
The resulting QSAR equation might take a form similar to:
logS = c0 + c1(MW) + c2(LogP) + c3*(PSA)
where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the solubility of other, similar pyridine derivatives without the need for experimental measurement. A quantum chemical study on 2,6-bis(bromo-methyl)pyridine, a related compound, has provided calculated data such as optimized bond lengths and atomic charges, which could serve as descriptors in a QSAR model. derpharmachemica.com
Future Research Directions and Emerging Synthetic Strategies
Development of Sustainable and Eco-Friendly Synthetic Routes
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of 2-(bromomethyl)-4-chloro-3-methylpyridine and its derivatives, this translates into the development of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Catalytic and Reagent-Free Approaches
Future synthetic routes will increasingly rely on catalytic methods to improve atom economy and reduce the generation of stoichiometric byproducts. The development of novel catalysts, including those based on earth-abundant metals, will be crucial. These catalysts can enable milder reaction conditions and higher selectivity, avoiding the use of harsh reagents.
Furthermore, reagent-free approaches, such as thermally or photochemically induced reactions in the absence of traditional reagents, are gaining traction. Microwave-assisted organic synthesis, for instance, can significantly accelerate reaction times and improve yields, often in the absence of a solvent, thereby contributing to a greener chemical process.
| Approach | Key Advantages | Research Focus |
| Catalytic Methods | High atom economy, reduced waste, milder reaction conditions, high selectivity. | Development of novel, reusable, and earth-abundant metal catalysts. |
| Reagent-Free Methods | Minimized waste, simplified purification, potential for solvent-free reactions. | Exploration of microwave-assisted and photochemical transformations. |
Flow Chemistry and Continuous Processing for Pyridine (B92270) Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. nih.gov For the synthesis of highly functionalized pyridines, flow reactors can enable the use of hazardous reagents or intermediates in a controlled and contained manner. mit.edu The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. researchgate.net
The application of flow chemistry to the synthesis of this compound could streamline multi-step sequences, reduce reaction times, and facilitate a more automated and efficient manufacturing process. mdpi.com Research in this area will focus on the design of dedicated flow reactors and the integration of in-line purification and analysis techniques. nih.gov
Exploration of Novel Reaction Chemistries for Pyridine Functionalization
Beyond improving existing synthetic routes, future research will focus on developing entirely new methods for the functionalization of the pyridine ring, allowing for the introduction of diverse chemical moieties with high precision.
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov Applying C-H activation strategies to the 4-chloro-3-methylpyridine (B157665) core would enable the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials. nih.govrsc.org
Future research will aim to develop selective C-H activation protocols for the pyridine ring in the presence of the existing chloro and methyl substituents. This will require the design of sophisticated catalyst systems that can differentiate between the various C-H bonds of the molecule. oup.com
Photo- and Electro-Chemical Synthesis
Photochemical and electrochemical methods offer unique opportunities for the synthesis and functionalization of pyridine derivatives under mild and environmentally benign conditions. nih.gov Visible-light photoredox catalysis, for example, can facilitate a wide range of transformations, including alkylations, arylations, and aminations, often with high selectivity and functional group tolerance. nih.govnih.gov
Electrochemical synthesis provides an alternative sustainable approach, using electricity as a "reagent" to drive chemical reactions. umich.edu This can avoid the use of stoichiometric oxidants or reductants, leading to cleaner reaction profiles. rsc.org The application of these methods to this compound could open up new avenues for its derivatization.
| Method | Key Features | Potential Applications for this compound |
| Photochemical Synthesis | Mild reaction conditions, high selectivity, good functional group tolerance. | Direct functionalization of the pyridine ring, introduction of novel substituents. |
| Electrochemical Synthesis | Use of electricity as a clean reagent, avoidance of stoichiometric oxidants/reductants. | Greener synthesis of the core structure and its derivatives. |
Design and Synthesis of Advanced Functionalized Building Blocks
The true value of this compound lies in its role as a versatile building block for the construction of more complex molecules. lifechemicals.com Future research will focus on leveraging this reactivity to design and synthesize a new generation of advanced functionalized building blocks with tailored properties. researchgate.netnih.govlifechemicals.com
By strategically modifying the bromomethyl group or the pyridine ring, a diverse library of derivatives can be generated. These new building blocks will serve as valuable starting materials for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. hilarispublisher.com The development of high-throughput synthesis and screening methods will be instrumental in exploring the vast chemical space accessible from this versatile scaffold. researchgate.net
Integration with Machine Learning and Artificial Intelligence in Synthetic Design
The synthesis of complex molecules such as this compound is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing synthetic design by offering predictive models for reaction outcomes, retrosynthetic analysis, and process optimization, thereby accelerating the discovery and production of novel compounds. nih.govresearchgate.net
Furthermore, the synergy between AI and robotic automation is paving the way for fully autonomous synthesis. nih.gov An AI system can design a synthetic route, which is then executed by a robotic platform, with subsequent analysis of the results feeding back into the AI to refine future predictions. This closed-loop "design-make-test-analyze" cycle accelerates the optimization process for producing pyridine derivatives. nih.gov The integration of AI not only enhances the efficiency of synthesizing known compounds but also aids in the discovery of new molecular entities by predicting their synthetic feasibility. nih.gov
The table below illustrates the application of various AI and ML techniques in the synthetic design process.
| AI/ML Technique | Application in Synthetic Design | Relevance to this compound |
| Deep Neural Networks (DNNs) | Used in retrosynthesis to predict precursor molecules and reaction steps by learning from vast reaction databases. acs.org | Proposing efficient, multi-step pathways from simple starting materials. |
| Monte Carlo Tree Search | Explores and evaluates numerous potential synthetic routes to identify the most promising ones. nih.gov | Identifying novel or more cost-effective synthesis strategies. |
| Predictive Analytics | Forecasts reaction outcomes, yields, and optimal conditions based on existing data. researchgate.netgcande.org | Optimizing chlorination, bromination, and cyclization steps to maximize yield. |
| Automated Robotic Platforms | Executes AI-designed synthetic pathways and gathers experimental data for model refinement. nih.govnih.gov | Enabling high-throughput screening of reaction conditions for rapid optimization. |
Expanding the Methodological Toolbox for Pyridine Chemistry
The synthesis of functionalized pyridines, including this compound, is a dynamic field of research, with continuous efforts to develop more efficient, selective, and sustainable reactions. researchgate.net Expanding the synthetic toolbox beyond traditional methods is crucial for accessing novel pyridine scaffolds and improving the synthesis of existing ones. nih.gov
One major area of advancement is the development of novel cyclization and annulation strategies. researchgate.net For instance, one-pot, multi-component reactions are gaining prominence as they allow for the construction of complex pyridine rings from simple precursors in a single step, often with high atom economy and reduced waste. nih.govacs.org These methods, sometimes assisted by microwave irradiation, can significantly shorten reaction times and improve yields compared to conventional heating. nih.govacs.org Another innovative approach involves a tandem Pummerer-type rearrangement followed by an aza-Prins cyclization, which provides a formal [5+1] cyclization to create highly functionalized pyridines from accessible starting materials. acs.org
C-H activation has also emerged as a powerful tool for the direct functionalization of the pyridine ring, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. whiterose.ac.uk While challenges remain, particularly with the inherent reactivity of the pyridine nitrogen, methods using transition-metal catalysts (e.g., Rhodium) are enabling the regioselective introduction of functional groups onto the pyridine scaffold. whiterose.ac.uk For a molecule like this compound, such late-stage functionalization techniques could provide routes to novel analogs by modifying the pyridine core directly.
The development of greener and more sustainable synthetic methods is another key focus. This includes the use of novel catalysts to improve efficiency and reduce environmental impact. researchgate.net For example, the use of trichloroisocyanuric acid for chlorination offers a safer and more efficient alternative to harsher reagents. orientjchem.org Similarly, exploring alternatives to traditional chlorinating agents like thionyl chloride (SOCl₂) can prevent the formation of unwanted byproducts and simplify purification. mdpi.com
The table below summarizes some emerging synthetic strategies and their potential impact on pyridine chemistry.
| Synthetic Strategy | Description | Potential Application for Pyridine Derivatives |
| Multi-Component Reactions | Combining three or more reactants in a single operation to form a complex product, such as a substituted pyridine ring. researchgate.netnih.gov | Streamlining the synthesis of the core pyridine structure from acyclic precursors. |
| Tandem Cyclization Reactions | A sequence of intramolecular reactions that rapidly builds molecular complexity, such as the Pummerer/aza-Prins cyclization. acs.org | Creating highly substituted pyridine rings in a convergent and efficient manner. |
| C-H Activation/Functionalization | The direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, avoiding the need for pre-activated substrates. whiterose.ac.uk | Introducing new substituents onto the pyridine ring of an existing intermediate. |
| Green Chemistry Approaches | Utilizing safer reagents (e.g., trichloroisocyanuric acid) and more efficient catalytic systems to minimize waste and environmental impact. researchgate.netorientjchem.org | Improving the sustainability and safety of individual synthetic steps like chlorination. |
| Click Chemistry | Employing highly efficient and specific reactions, such as azide-alkyne cycloadditions, for molecular assembly. nih.gov | Useful for linking pyridine-containing fragments to other molecules in medicinal chemistry applications. |
Q & A
Basic: What are the common synthetic routes for preparing 2-(Bromomethyl)-4-chloro-3-methylpyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, 4-chloro-3-methylpyridine can be brominated at the 2-position using reagents like -bromosuccinimide (NBS) under radical initiation or photolytic conditions. Optimization parameters include:
- Temperature : 60–80°C for controlled radical bromination to avoid over-bromination .
- Solvent : Use non-polar solvents (e.g., CCl) to stabilize radical intermediates .
- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization or GC-MS to track reaction progress and purity .
Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- NMR :
- The bromomethyl group () appears as a singlet at ~4.5–5.0 ppm.
- Aromatic protons on the pyridine ring resonate between 7.0–8.5 ppm, with splitting patterns dependent on substitution .
- NMR :
- The bromomethyl carbon appears at ~30–35 ppm.
- Chlorine and methyl substituents deshield adjacent carbons, shifting peaks to 120–150 ppm (aromatic carbons) .
- Mass Spectrometry (MS) :
- Look for molecular ion peaks at 220–222 (M) with isotopic patterns characteristic of bromine (1:1 ratio for ) .
Advanced: How do the electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The chloro and methyl groups at the 4- and 3-positions, respectively, exert electron-withdrawing and steric effects that modulate reactivity:
- Suzuki Coupling : The bromomethyl group is highly reactive toward Pd-catalyzed coupling. However, the electron-withdrawing Cl group at the 4-position can slow oxidative addition unless electron-rich ligands (e.g., ) are used .
- Nucleophilic Substitution : Steric hindrance from the 3-methyl group may reduce reactivity at the 2-bromomethyl site. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .
- Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to overcome steric/electronic barriers .
Advanced: What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Purity Verification : Confirm compound purity via HPLC (≥95%) and elemental analysis to rule out impurities affecting bioactivity .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to validate regiochemistry, as substituent positions critically impact biological targets .
- Dose-Response Studies : Perform IC assays across multiple concentrations to distinguish true activity from assay artifacts .
- Computational Docking : Compare binding modes of derivatives with target enzymes (e.g., kinases) using software like AutoDock to rationalize activity differences .
Advanced: What computational methods are recommended to predict the regioselectivity of nucleophilic substitutions in this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. For example, the bromomethyl carbon typically shows higher values, favoring nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue areas) to predict sites for SN reactions .
- Transition State Modeling : Use QM/MM methods to simulate energy barriers for alternative pathways, guiding solvent and catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
